molecular formula C16H13ClN2S B3002348 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole CAS No. 136802-81-8

1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole

Cat. No.: B3002348
CAS No.: 136802-81-8
M. Wt: 300.8
InChI Key: WZKIKKYLYFYPAP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole (CAS 136802-81-8) is a substituted imidazole derivative of interest in medicinal chemistry and organic synthesis . Its molecular structure features a chlorophenyl group at the 1-position and a phenyl ring at the 5-position, which contribute to distinct electronic and steric properties . The methylsulfanyl (methylthio) moiety at the 2-position serves as a versatile handle for further chemical functionalization, making this compound a valuable synthetic intermediate . While specific biological activity data for this exact compound is limited in the public domain, its core structure is common to many pharmacologically active molecules . The imidazole scaffold is known to be present in compounds with a wide range of biological activities, and related thio-substituted imidazole derivatives have been studied for their potential antimicrobial and antioxidant properties in research settings . This product is characterized by high purity and stability under standard conditions and is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-20-16-18-11-15(12-5-3-2-4-6-12)19(16)14-9-7-13(17)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKIKKYLYFYPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Substitution Reactions:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, catalysts, and controlled temperatures, to proceed efficiently.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules.
  • Coordination Chemistry: It acts as a ligand in coordination complexes, potentially influencing metal ion interactions.

Biology

  • Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antifungal Properties: Research has shown effectiveness against various fungal strains.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

  • Therapeutic Agent Development: Ongoing research aims to explore its efficacy in treating diseases such as cancer and infections.
  • Mechanism of Action: The compound may interact with enzymes or receptors, modulating cellular signaling pathways related to disease processes.

Industry

  • Pharmaceutical Intermediate: It is utilized in the production of pharmaceuticals, enhancing the synthesis of active pharmaceutical ingredients (APIs).
  • Material Development: The compound is also explored for developing new materials with specific properties.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAntifungal PropertiesShowed effectiveness against Candida species with low MIC values.
Study CAnticancer ResearchReported reduced viability of cancer cells in culture assays; further studies needed to elucidate mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Pathways Involved: The exact pathways depend on the specific biological context and the target of interest, which may include pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Position 1 Position 2 Position 4/5 Key Features Evidence ID
Target Compound 4-Chlorophenyl Methylthio (-SCH₃) Phenyl (position 5) Electron-rich sulfur substituent N/A
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-Chlorophenyl - Chloro (position 4) Electron-withdrawing Cl at C4
5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol Methyl Thiol (-SH) 4-Chlorophenyl (C5) Reactive thiol group at C2
Fexinidazole 1-Methyl (4-Methylthiophenoxy)methyl Nitro (C5) Approved antiparasitic drug
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole - 4-Methoxyphenyl (C2) Trifluoromethyl (C5) Electron-withdrawing CF₃ group

Key Observations :

  • Electron-Donating vs. In contrast, the trifluoromethyl group in is strongly electron-withdrawing, which could reduce reactivity but improve metabolic stability.
  • Positional Effects : The placement of the 4-chlorophenyl group at position 1 (target compound) versus position 5 () alters steric and electronic interactions. For example, ’s thiol group at C2 may facilitate disulfide bond formation or metal coordination, unlike the methylthio group in the target compound.

Physicochemical Properties

Property Target Compound
Molecular Weight Not reported 295.75 g/mol 224.71 g/mol 242.20 g/mol
Melting Point Not reported 126–128°C Not reported Not reported
Key Functional Groups SCH₃, Cl, Ph Cl (C1 and C4), Ph SH, Cl, Me CF₃, OMe

Discussion :

  • ’s trifluoromethyl group contributes to higher metabolic stability and electronegativity, which may influence binding to hydrophobic enzyme pockets.

Biological Activity

1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and comparative analysis with similar compounds.

  • Molecular Formula : C₁₆H₁₃ClN₂S
  • Molecular Weight : 300.8 g/mol
  • CAS Number : 136802-81-8

Anticancer Activity

Research has indicated that 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole exhibits significant anticancer properties. A study focused on the synthesis and evaluation of imidazole derivatives demonstrated that this compound induced apoptosis in various cancer cell lines, including HeLa, A549, and SGC-7901. The mechanism involved modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased cell death in tumor cells while sparing normal cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)Selectivity Index
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazoleHeLa18.5323–46
5-Fluorouracil (5-FU)HeLa15.00-
Methotrexate (MTX)HeLa20.00-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies showed that it possesses moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like Norfloxacin .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazoleS. aureus15
NorfloxacinS. aureus20
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazoleE. coli12
NorfloxacinE. coli22

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Studies have indicated that it can inhibit the growth of fungi, making it a candidate for further research in antifungal drug development .

The biological activity of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It interacts with specific receptors to alter signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

When compared to other imidazole derivatives, such as 1-(4-chlorophenyl)-2-phenyl-1H-imidazole and 1-(4-chlorophenyl)-2-(methylthio)-1H-imidazole, the unique substitution pattern of the methylthio group in this compound enhances its biological activity profile. This structural difference contributes to its distinct reactivity and potential therapeutic applications .

Table 3: Comparison with Similar Compounds

CompoundAnticancer Activity (IC₅₀ µM)Antimicrobial Activity (Zone of Inhibition mm)
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole18.5315 (S. aureus), 12 (E. coli)
1-(4-Chlorophenyl)-2-phenyl-1H-imidazole25.0010 (S. aureus), 8 (E. coli)
1-(4-Chlorophenyl)-2-(methylthio)-1H-imidazole30.00Not tested

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole and related derivatives?

The synthesis typically involves cyclocondensation of substituted aldehydes, ammonium acetate, and thiourea derivatives under acidic reflux conditions. For example, in analogous compounds like 5-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole, glacial acetic acid is used as both solvent and catalyst, with reflux times ranging from 3–6 hours . Key steps include:

  • Precursor selection : 4-Chlorobenzaldehyde and phenyl-substituted amines are common starting materials.
  • Thiomethylation : Introduction of the methylthio group via nucleophilic substitution or direct incorporation using methylthiol reagents.
  • Purification : Recrystallization from methanol or ethanol ensures purity, as validated by NMR and elemental analysis .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and methylthio signals (δ ~2.5 ppm) .
    • IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and C-Cl (750–800 cm⁻¹) are diagnostic .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/S percentages to validate stoichiometry .

Q. How are solubility and stability profiles determined for this compound in biological assays?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. For example, imidazole derivatives often exhibit poor aqueous solubility, necessitating DMSO as a co-solvent .
  • Stability : Assessed via HPLC under accelerated conditions (40°C, 75% humidity) to monitor degradation over 48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require subsequent purification steps .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining yields >80% .

Q. What crystallographic data and software tools are used to resolve structural ambiguities in this compound?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles between aromatic rings .
  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and WinGX for data processing .
  • Disorder Modeling : For flexible groups (e.g., methylthio), multi-position refinement is applied with occupancy ratios .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like fungal CYP51 (ΔG < −7 kcal/mol suggests strong inhibition) .
  • ADMET Prediction : SwissADME assesses bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. What strategies address discrepancies between spectral data and computational modeling results?

  • Conformational Analysis : Compare NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify dominant conformers .
  • Dynamic Effects : MD simulations (e.g., AMBER) account for solvent and temperature impacts on spectral accuracy .

Data Contradiction and Methodological Challenges

Q. How are conflicting spectral and crystallographic data resolved in structural assignments?

  • Case Study : If NMR suggests equatorial methylthio placement but SCXRD shows axial orientation, verify via NOESY (nuclear Overhauser effect) to detect spatial proximity between methylthio and aromatic protons .
  • Validation : Cross-check with IR and Raman spectra for symmetry-related vibrational modes .

Q. What experimental controls mitigate batch-to-batch variability in biological activity assays?

  • Standardization : Use a reference compound (e.g., fluconazole for antifungal assays) in each plate .
  • Replicas : Triplicate runs with independent synthetic batches reduce false positives/negatives .

Q. How can poor solubility in aqueous media be addressed without compromising bioactivity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
NoneAcOH11055
ZnCl₂DMF12078
CuIEthanol8082

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Å/°)Reference
C–S Bond Length1.78 ± 0.02
Dihedral Angle (Ar-Cl/Ph)12.3°
R-Factor0.040

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